Tris(trans-1,2-bis(4-tert-butylphenyl)ethene)nickel(0)
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Overview
Description
Tris(trans-1,2-bis(4-tert-butylphenyl)ethene)nickel(0) is a complex organometallic compound with the molecular formula C66H84Ni. It is known for its unique structure, where a nickel atom is coordinated with three trans-1,2-bis(4-tert-butylphenyl)ethene ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(trans-1,2-bis(4-tert-butylphenyl)ethene)nickel(0) involves the reaction of nickel(0) precursors with trans-1,2-bis(4-tert-butylphenyl)ethene ligands. One common method involves the use of nickel(0) complexes such as bis(1,5-cyclooctadiene)nickel(0) and the ligand in a suitable solvent under an inert atmosphere . The reaction is typically carried out at elevated temperatures to ensure complete coordination of the ligands to the nickel center.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar coordination chemistry techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tris(trans-1,2-bis(4-tert-butylphenyl)ethene)nickel(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced back to nickel(0) from higher oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation, reducing agents such as hydrogen or hydrides for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(II) or nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .
Scientific Research Applications
Tris(trans-1,2-bis(4-tert-butylphenyl)ethene)nickel(0) has several scientific research applications:
Mechanism of Action
The mechanism by which Tris(trans-1,2-bis(4-tert-butylphenyl)ethene)nickel(0) exerts its effects involves the coordination of the nickel center with the ligands. This coordination alters the electronic properties of the nickel atom, enabling it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Tris(trans-1,2-bis(4-methylphenyl)ethene)nickel(0)
- Tris(trans-1,2-bis(4-ethylphenyl)ethene)nickel(0)
- Tris(trans-1,2-bis(4-isopropylphenyl)ethene)nickel(0)
Uniqueness
Tris(trans-1,2-bis(4-tert-butylphenyl)ethene)nickel(0) is unique due to the presence of tert-butyl groups on the phenyl rings. These bulky groups provide steric hindrance, which can influence the compound’s reactivity and stability. This makes it distinct from similar compounds with smaller substituents, such as methyl or ethyl groups .
Properties
CAS No. |
2468315-70-8 |
---|---|
Molecular Formula |
C66H84Ni |
Molecular Weight |
936.1 g/mol |
IUPAC Name |
1-tert-butyl-4-[2-(4-tert-butylphenyl)ethenyl]benzene;nickel |
InChI |
InChI=1S/3C22H28.Ni/c3*1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6;/h3*7-16H,1-6H3; |
InChI Key |
JGUUFSWSARUWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C.CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C.CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C.[Ni] |
Origin of Product |
United States |
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